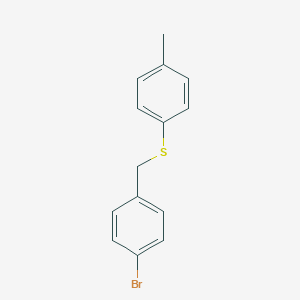
p-Tolyl(p-bromobenzyl) sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
P-Tolyl(p-bromobenzyl) sulfide is a useful research compound. Its molecular formula is C14H13BrS and its molecular weight is 293.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications in Organic Synthesis
-
Intermediate in Synthesis :
- p-Tolyl(p-bromobenzyl) sulfide acts as a crucial intermediate in the synthesis of more complex organic compounds. It is utilized in the preparation of biologically active molecules and advanced materials.
-
Reactivity with Nucleophiles :
- The compound can form stable adducts with nucleophiles such as amines and thiols, which can modify the activity of biomolecules. This property is particularly relevant in drug design and medicinal chemistry.
The biological activity of this compound has been investigated across several contexts, highlighting its potential as a bioactive agent:
-
Antibacterial and Antifungal Properties :
- Sulfur-containing compounds, including sulfones, are known for their antibacterial and antifungal activities. Research indicates that this compound may exhibit similar properties due to its ability to interact with biological molecules.
-
Anticancer Potential :
- Preliminary studies suggest that this compound might influence cellular functions through its electrophilic nature, which allows it to react with nucleophiles in biological systems. Such interactions could lead to modifications in cellular pathways relevant to cancer therapy.
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of this compound demonstrated its potential efficacy against various bacterial strains. The synthesized compounds were evaluated for their antibacterial activity using standard methods, showing promising results compared to conventional antibiotics .
Case Study 2: Medicinal Chemistry Applications
In another investigation, researchers explored the structure-activity relationship (SAR) of this compound derivatives. Modifications at various positions on the aromatic rings were assessed for their binding affinity to specific biological targets, revealing insights into optimizing therapeutic efficacy while minimizing side effects .
Comparative Analysis with Related Compounds
To better understand the unique characteristics of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Ethynyl p-tolyl sulfone | Contains an ethynyl group instead of bromostyryl | Strong electrophilic properties; versatile reactivity |
| Di-p-tolyl sulfone | Two tolyl groups connected by a sulfone | Used in advanced material synthesis; versatile intermediate |
| p-Bromobenzene sulfone | Bromine atom on a benzene ring linked by a sulfone | Different reactivity patterns compared to p-tolyl compound |
The combination of both bromostyryl and tolyl groups in this compound provides distinct reactivity not commonly found in other sulfone compounds, contributing to its unique applications in research and industry.
Properties
Molecular Formula |
C14H13BrS |
|---|---|
Molecular Weight |
293.22 g/mol |
IUPAC Name |
1-bromo-4-[(4-methylphenyl)sulfanylmethyl]benzene |
InChI |
InChI=1S/C14H13BrS/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(15)7-5-12/h2-9H,10H2,1H3 |
InChI Key |
MNKKIASUOORQNJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCC2=CC=C(C=C2)Br |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















